molecular formula C9H4FN3O B1602829 6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile CAS No. 305371-17-9

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile

Cat. No.: B1602829
CAS No.: 305371-17-9
M. Wt: 189.15 g/mol
InChI Key: JLRQBXKDCOQSJV-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted naphthyridine derivatives .

Scientific Research Applications

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile .

Uniqueness

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-4-oxo-1H-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN3O/c10-8-1-6-7(4-13-8)12-3-5(2-11)9(6)14/h1,3-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRQBXKDCOQSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595024
Record name 6-Fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-17-9
Record name 6-Fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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